

A Comparative Guide to the Accuracy of the Dimethylglyoxime Nickel Spot Test

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diaminoglyoxime*

Cat. No.: *B1384161*

[Get Quote](#)

For researchers, scientists, and drug development professionals, the accurate detection of nickel is crucial in various applications, from ensuring the safety of materials in medical devices to quality control in pharmaceutical manufacturing. The dimethylglyoxime (DMG) spot test is a well-established, rapid, and cost-effective qualitative method for detecting nickel release. However, its accuracy, particularly in comparison to more sophisticated quantitative techniques, is a critical consideration for scientific and regulatory purposes. This guide provides an objective comparison of the DMG test with alternative methods, supported by experimental data and detailed protocols.

Performance Comparison of Nickel Detection Methods

The following table summarizes the key performance characteristics of the dimethylglyoxime spot test against quantitative analytical methods such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The European standard EN 1811 is included as a benchmark reference method for nickel release from articles in direct and prolonged contact with the skin.

Performance Metric	Dimethylglyoxime (DMG) Spot Test	Atomic Absorption Spectrometry (AAS)	Inductively Coupled Plasma Mass Spectrometry (ICP-MS)	EN 1811 Reference Method
Principle of Detection	Colorimetric reaction forming a red precipitate with Ni(II) ions. [1]	Absorption of light by free nickel atoms in a flame or graphite furnace.	Mass-to-charge ratio analysis of nickel ions in an argon plasma.	Measurement of nickel release into an artificial sweat solution, quantified by AAS or ICP-MS. [2]
Sensitivity	Modest; reported as approximately 59.3%. [3] [4] [5]	High; typically in the µg/L (ppb) range.	Very high; can detect concentrations in the ng/L (ppt) range or lower.	detects nickel release at the regulatory limit of 0.5 µg/cm ² /week.
Specificity	High; reported as approximately 97.5%. [3] [4] [5]	High; specific wavelengths of light are absorbed by nickel atoms.	Very high; based on the specific mass of nickel isotopes.	High; relies on the specificity of the subsequent analytical technique (AAS or ICP-MS).
Limit of Detection (LOD)	Qualitative, but a positive test generally indicates nickel release >0.5 µg/cm ² /week. [4] [6]	~1-10 µg/L (Flame AAS), <1 µg/L (Graphite Furnace AAS).	~0.01-0.1 µg/L.	Dependent on the analytical instrument used for quantification.
Quantitative Ability	Qualitative to semi-quantitative.	Quantitative.	Quantitative.	Quantitative.

Interferences	Can be affected by other metal ions, such as iron(II) and iron(III), which can form colored complexes. ^[1] Citric acid can be used to mitigate iron interference.	Chemical and spectral interferences can occur, but are well-characterized and can be corrected.	Isobaric and polyatomic interferences can occur but can often be resolved with modern instrumentation.	Subject to the interferences of the chosen analytical finish (AAS or ICP-MS).
Analysis Time	Rapid (seconds to minutes).	Minutes per sample after calibration.	Minutes per sample after calibration.	Long, involving a 1-week immersion period. ^[2]
Cost per Sample	Very low.	Moderate.	High.	High, due to the lengthy procedure and instrumentation. ^[3]
Portability	Highly portable, suitable for field testing.	Not portable.	Not portable.	Not portable.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are the protocols for the key experiments discussed.

Dimethylglyoxime (DMG) Nickel Spot Test Protocol

Principle: The DMG test is a colorimetric test where dimethylglyoxime reacts with nickel ions in an ammoniacal solution to form a characteristic bright red, insoluble complex, nickel dimethylglyoximate.

Reagents and Equipment:

- 1% (w/v) Dimethylglyoxime in ethanol
- 10% Ammonium hydroxide solution
- Cotton-tipped applicators
- The metallic object to be tested

Procedure:

- Ensure the surface of the object to be tested is clean.
- Moisten a cotton-tipped applicator with the 10% ammonium hydroxide solution.
- Rub the moistened applicator firmly against the metallic surface for approximately 15-30 seconds.
- Add one to two drops of the 1% dimethylglyoxime solution to the same cotton applicator.
- Observe for a color change on the cotton tip. A pink to red color indicates the presence of nickel.

EN 1811: Reference Test Method for Release of Nickel

Principle: This standardized method simulates the release of nickel from items in direct and prolonged contact with the skin by immersing them in an artificial sweat solution for one week. The concentration of dissolved nickel is then quantified.

Reagents and Equipment:

- Artificial sweat test solution (as defined in EN 1811)
- Sample holder/container made of an inert material
- Analytical balance
- AAS or ICP-MS for quantification

Procedure:

- Clean the test item to remove any surface contamination.
- Measure the surface area of the item that will come into contact with the skin.
- Place the item in a defined volume of the artificial sweat test solution, ensuring the area of interest is fully immersed.
- Seal the container and incubate at 30 ± 2 °C for one week (168 hours).
- After incubation, remove the item and allow the test solution to cool to room temperature.
- Determine the concentration of nickel in the test solution using AAS or ICP-MS.
- Calculate the nickel release rate in $\mu\text{g}/\text{cm}^2/\text{week}$.

Atomic Absorption Spectrometry (AAS) for Nickel Detection

Principle: AAS is a spectroanalytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state.

Equipment:

- Atomic Absorption Spectrometer with a nickel hollow cathode lamp
- Nebulizer
- Flame or graphite furnace atomizer

Procedure:

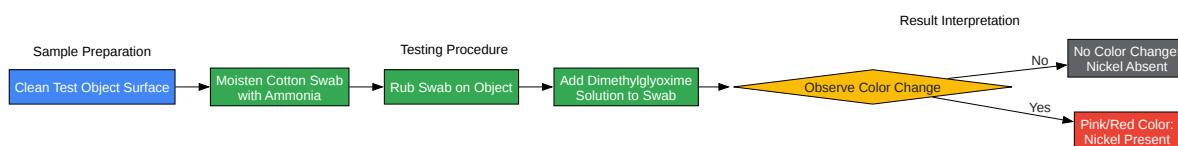
- Prepare a series of standard solutions of known nickel concentrations.
- Prepare the sample solution. For solid samples, this may involve acid digestion.
- Aspirate the blank, standard solutions, and sample solutions into the instrument.

- The instrument measures the absorbance of light by the nickel atoms at a characteristic wavelength (typically 232.0 nm).
- A calibration curve is generated from the absorbance of the standard solutions.
- The concentration of nickel in the sample is determined from the calibration curve.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Nickel Analysis

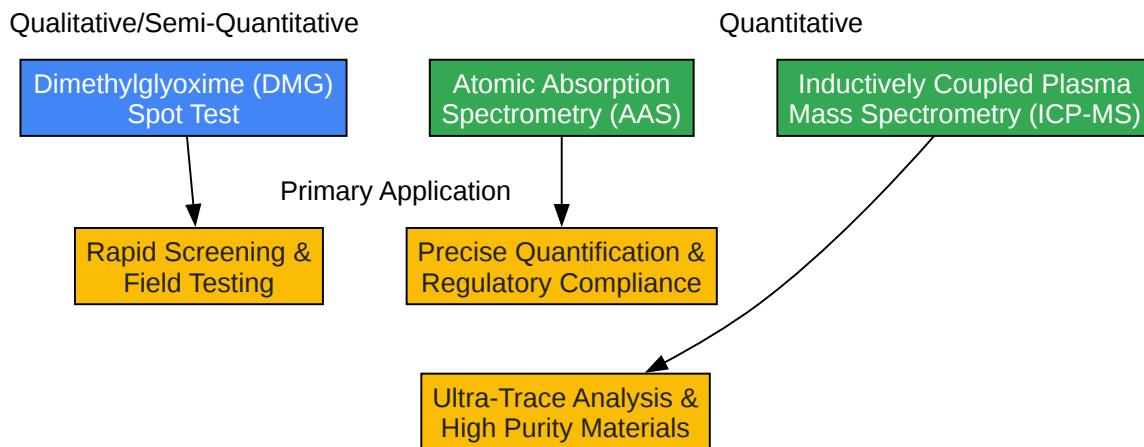
Principle: ICP-MS is a type of mass spectrometry that uses an inductively coupled plasma to ionize the sample. It atomizes the sample and creates atomic and small polyatomic ions, which are then detected.

Equipment:


- Inductively Coupled Plasma Mass Spectrometer
- Autosampler

Procedure:

- Prepare a series of standard solutions of known nickel concentrations.
- Prepare the sample solution, typically by acid digestion for solid matrices.
- Introduce the blank, standards, and samples into the ICP-MS.
- The sample is nebulized and sent to the argon plasma, where it is ionized.
- The ions are passed into the mass spectrometer, which separates them based on their mass-to-charge ratio.
- A detector counts the number of ions for each isotope of nickel.
- A calibration curve is constructed from the standard solutions, and the concentration of nickel in the sample is determined.


Workflow and Pathway Diagrams

To visually represent the experimental processes, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

Caption: Workflow of the Dimethylglyoxime (DMG) Nickel Spot Test.

[Click to download full resolution via product page](#)

Caption: Comparison of Nickel Detection Methodologies and Applications.

Conclusion

The dimethylglyoxime nickel spot test is a valuable tool for rapid, preliminary screening for nickel release. Its high specificity makes a positive result a strong indicator of the presence of nickel.[3][4][5] However, its modest sensitivity means that a negative result does not definitively rule out the possibility of nickel release, especially at levels that may be of concern for sensitized individuals or for regulatory compliance under standards like EN 1811.[3][4]

For applications requiring precise quantification of nickel content or release, such as in drug development, medical device manufacturing, and regulatory submissions, more sensitive and quantitative methods like Atomic Absorption Spectrometry and Inductively Coupled Plasma Mass Spectrometry are indispensable. The choice of method should be guided by the specific requirements of the analysis, including the need for qualitative screening versus quantitative data, the required limit of detection, and budgetary considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. testinglab.com [testinglab.com]
- 2. Nickel spot test | PDF [slideshare.net]
- 3. delasco.com [delasco.com]
- 4. CEN Issues EN 1811:2023 for Nickel Release [sgs.com]
- 5. BS EN 1811:2023 Reference test method for release of nickel from all post assemblies which are inserted into pierced parts of the human body and articles intended to come into direct and prolonged contact with the skin [en-standard.eu]
- 6. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]
- To cite this document: BenchChem. [A Comparative Guide to the Accuracy of the Dimethylglyoxime Nickel Spot Test]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1384161#accuracy-of-the-dimethylglyoxime-nickel-spot-test>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com